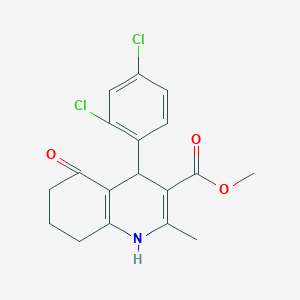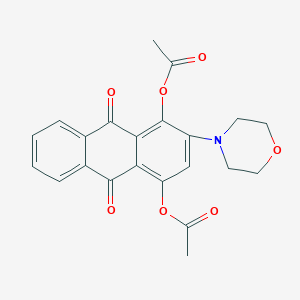
butyl 4-(1H-imidazol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(1H-imidazol-1-yl)benzoate, also known as BIB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BIB belongs to the class of imidazole derivatives and has been studied for its potential as a therapeutic agent in various diseases.
作用机制
Butyl 4-(1H-imidazol-1-yl)benzoate exerts its pharmacological effects through multiple mechanisms. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate induces apoptosis in tumor cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. butyl 4-(1H-imidazol-1-yl)benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of matrix metalloproteinases (MMPs). In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-yl)benzoate has been shown to have several biochemical and physiological effects in scientific research. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress and inhibits the production of inflammatory mediators. butyl 4-(1H-imidazol-1-yl)benzoate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using butyl 4-(1H-imidazol-1-yl)benzoate in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. butyl 4-(1H-imidazol-1-yl)benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using butyl 4-(1H-imidazol-1-yl)benzoate is its limited solubility in water, which can make it difficult to administer in vivo. butyl 4-(1H-imidazol-1-yl)benzoate also has a short half-life, which may limit its effectiveness in some applications.
未来方向
For research on butyl 4-(1H-imidazol-1-yl)benzoate include investigating its potential as a combination therapy for cancer and as a therapeutic agent for chronic inflammatory and neurodegenerative diseases.
合成方法
Butyl 4-(1H-imidazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 4-nitrobenzoic acid with butylamine to form butyl 4-nitrobenzoate. This intermediate is then reduced to butyl 4-aminobenzoate, which is further reacted with imidazole to produce butyl 4-(1H-imidazol-1-yl)benzoate. The final product can be purified through recrystallization or column chromatography.
科学研究应用
Butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that butyl 4-(1H-imidazol-1-yl)benzoate can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a neuroprotective agent, as it can reduce oxidative stress and inhibit the production of inflammatory mediators.
属性
IUPAC Name |
butyl 4-imidazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-14(17)12-4-6-13(7-5-12)16-9-8-15-11-16/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKQJKVSRTURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-imidazol-1-ylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)


![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)